3-Indolizineacetic acid, 1-(ethoxycarbonyl)-2-phenyl-, methyl ester
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Overview
Description
3-Indolizineacetic acid, 1-(ethoxycarbonyl)-2-phenyl-, methyl ester is a complex organic compound belonging to the indolizine family.
Preparation Methods
The synthesis of 3-Indolizineacetic acid, 1-(ethoxycarbonyl)-2-phenyl-, methyl ester can be achieved through various synthetic routes. One common method involves the use of classical methodologies such as the Scholtz or Chichibabin reactions . These reactions typically involve the cyclization of pyridine or pyrrole derivatives under specific conditions. Additionally, modern approaches such as transition metal-catalyzed reactions and oxidative coupling have been developed to achieve more efficient and selective synthesis . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Indolizineacetic acid, 1-(ethoxycarbonyl)-2-phenyl-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a precursor for various functional dyes . In biology and medicine, indolizine derivatives have shown potential as bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties . Additionally, the compound’s fluorescence properties make it useful in material science for the development of organic fluorescent molecules .
Mechanism of Action
The mechanism of action of 3-Indolizineacetic acid, 1-(ethoxycarbonyl)-2-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-Indolizineacetic acid, 1-(ethoxycarbonyl)-2-phenyl-, methyl ester can be compared with other indolizine derivatives such as 3-aminoindolizines and 3-carboxyindolizines . These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The unique combination of an ethoxycarbonyl group and a phenyl group in this compound distinguishes it from other derivatives and contributes to its specific applications and effects .
Properties
CAS No. |
61860-34-2 |
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Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)-2-phenylindolizine-1-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-3-25-20(23)19-15-11-7-8-12-21(15)16(13-17(22)24-2)18(19)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 |
InChI Key |
DFIWGMRRMPNLAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
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